molecular formula C5H10ClN3OS B15304207 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride

Katalognummer: B15304207
Molekulargewicht: 195.67 g/mol
InChI-Schlüssel: OZHIPJWIZRYBOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C5H10ClN3OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are of interest for their diverse chemical properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with sulfur and nitrogen-containing functional groups .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H10ClN3OS

Molekulargewicht

195.67 g/mol

IUPAC-Name

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-9-3-4-7-5(2-6)10-8-4;/h2-3,6H2,1H3;1H

InChI-Schlüssel

OZHIPJWIZRYBOT-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NSC(=N1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.